molecular formula C38H50N8O7S2 B12753339 Patellamide G CAS No. 218916-91-7

Patellamide G

Cat. No.: B12753339
CAS No.: 218916-91-7
M. Wt: 795.0 g/mol
InChI Key: VLOXUMQANREDRL-GDCGDAOHSA-N
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Description

Patellamide G is a cyclic peptide isolated from the marine ascidian Lissoclinum patella . It belongs to the cyanobactin family, a class of ribosomal peptides known for their macrocyclic structures and common incorporation of heterocyclic modifications like thiazoline and oxazoline rings . These compounds are of significant interest in natural product research due to their complex biosynthesis and potential bioactivity. While specific biological targets and a detailed mechanism of action for this compound require further scientific investigation, related patellamides have shown moderate cytotoxic properties and activity against multidrug-resistant cancer cell lines, suggesting potential areas for pharmacological research . The compound is presented for research purposes to support studies in marine natural products, chemical biology, and drug discovery. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

218916-91-7

Molecular Formula

C38H50N8O7S2

Molecular Weight

795.0 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,21S,24R)-11-benzyl-18-[(2S)-butan-2-yl]-21-[(1S)-1-hydroxyethyl]-7,24-dimethyl-4-(2-methylpropyl)-6-oxa-13,26-dithia-3,10,17,20,23,28,29,30-octazatetracyclo[23.2.1.15,8.112,15]triaconta-1(27),5(30),12(29),14,25(28)-pentaene-2,9,16,19,22-pentone

InChI

InChI=1S/C38H50N8O7S2/c1-8-19(4)28-33(50)45-29(21(6)47)34(51)39-20(5)37-42-26(16-54-37)31(48)40-24(14-18(2)3)36-46-30(22(7)53-36)35(52)41-25(15-23-12-10-9-11-13-23)38-43-27(17-55-38)32(49)44-28/h9-13,16-22,24-25,28-30,47H,8,14-15H2,1-7H3,(H,39,51)(H,40,48)(H,41,52)(H,44,49)(H,45,50)/t19-,20+,21-,22+,24-,25+,28-,29-,30-/m0/s1

InChI Key

VLOXUMQANREDRL-GDCGDAOHSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C2=NC(=CS2)C(=O)N[C@H](C3=N[C@@H]([C@H](O3)C)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)CC5=CC=CC=C5)CC(C)C)C)[C@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C2=NC(=CS2)C(=O)NC(C3=NC(C(O3)C)C(=O)NC(C4=NC(=CS4)C(=O)N1)CC5=CC=CC=C5)CC(C)C)C)C(C)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Patellamide G

Spectroscopic Methods for Planar Structure Determination of Patellamide G

The planar structure of this compound, which defines the sequence and connectivity of its amino acid residues and heterocyclic rings, was primarily determined through a suite of high-resolution spectroscopic techniques. acs.orgnih.gov The foundational methods used were one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) analyses, in conjunction with mass spectrometry. researchgate.net

1D NMR spectra (¹H and ¹³C) provided the initial inventory of the different types of protons and carbons present in the molecule, revealing characteristic chemical shifts for atoms within the amino acid residues and the distinct thiazole (B1198619) and oxazoline (B21484) rings. nih.gov Subsequently, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), were employed to establish connectivity. These experiments map the correlations between adjacent protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), allowing researchers to piece together the individual amino acid spin systems and identify the structural fragments of the molecule. acs.org Further long-range correlation experiments, like HMBC (Heteronuclear Multiple Bond Correlation), were used to connect these fragments by identifying correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the peptide sequence and the placement of the heterocyclic rings. researchgate.net

Table 1: Key Spectroscopic Techniques for Planar Structure Determination
TechniquePurpose in this compound AnalysisInformation Yielded
Mass Spectrometry (MS)Determine the molecular weight and elemental formula of the intact molecule.Provides the overall mass, confirming the constituent atoms. researchgate.net
1D NMR (¹H, ¹³C)Identify and quantify the unique proton and carbon environments.A census of atomic environments, indicating the presence of specific functional groups (e.g., amides, heterocycles). nih.gov
2D NMR (COSY)Establish proton-proton (¹H-¹H) coupling networks within individual residues.Connects protons on adjacent carbons, helping to build the amino acid side chains. acs.org
2D NMR (HSQC/HMQC)Correlate each proton with its directly attached carbon (¹H-¹³C).Assigns specific carbon signals to their corresponding protons. acs.org
2D NMR (HMBC)Identify long-range (2-3 bond) correlations between protons and carbons.Connects the individual amino acid and heterocycle fragments to establish the final macrocyclic sequence. researchgate.net

Stereochemical Assignment Methodologies for this compound

Determining the absolute stereochemistry of the chiral centers in this compound is a critical step that cannot be accomplished by NMR alone. This process involves chemical degradation of the macrocycle into its constituent amino acids, followed by analysis using chiral chromatography. acs.orgnih.gov

The standard procedure begins with the acid hydrolysis of this compound, which breaks the amide bonds and liberates the individual amino acids. acs.org For the amino acids not involved in the thiazole rings, their absolute configurations (D or L) were determined by derivatizing the hydrolysate to form N(O)-trifluoroacetyl isopropyl esters. acs.orgnih.gov These volatile derivatives were then analyzed by chiral gas chromatography (GC) and their retention times were compared against authentic D- and L-amino acid standards. acs.org

A significant challenge arises with the amino acid residues that form the thiazole rings. Standard acid hydrolysis does not regenerate the original amino acid precursor of the thiazole. To overcome this, the intact this compound molecule was first subjected to ozonolysis. acs.org This chemical reaction cleaves the thiazole ring, converting it into a fragment that, upon subsequent acid hydrolysis, yields the original precursor amino acid. acs.org For this compound, this two-step degradation process revealed the presence of D-alanine and D-phenylalanine as the precursors to the thiazole units. acs.org This combined strategy of hydrolysis, ozonolysis, derivatization, and chiral GC analysis allowed for the complete and unambiguous assignment of the stereochemistry for all amino acid units in this compound. acs.orgmdpi.com

Table 2: Stereochemistry of Amino Acid Constituents in this compound
Constituent Amino Acid/PrecursorAnalytical MethodDetermined Stereoconfiguration
ThreonineAcid Hydrolysis + Chiral GC AnalysisL-Threonine acs.org
Alanine (from Thiazole)Ozonolysis + Acid Hydrolysis + Chiral GC AnalysisD-Alanine acs.org
Phenylalanine (from Thiazole)Ozonolysis + Acid Hydrolysis + Chiral GC AnalysisD-Phenylalanine acs.org

Synthetic and Semisynthetic Approaches to Patellamide G and Its Analogues

Total Synthesis Strategies for Patellamide A as a Precedent for Patellamide G

The total synthesis of Patellamide A has served as a crucial blueprint for accessing other members of the patellamide family, including this compound. Early synthetic endeavors were instrumental in confirming the revised structures of these cyclic peptides, which feature intervening isoleucine residues separating the oxazoline (B21484) and thiazole (B1198619) rings, a departure from the initially proposed directly fused heterocycle structures. nih.gov

Key challenges in the total synthesis of patellamides lie in the stereoselective construction of the thiazole and oxazoline heterocycles and the efficient macrocyclization of the linear peptide precursor. Various strategies have been developed to address these hurdles. One notable approach employs contemporary methods for heterocycle formation, moving away from harsh conditions and lengthy reaction times that characterized earlier syntheses. nih.gov For instance, efficient methods for creating the oxazoline and thiazoline (B8809763) moieties have been a focus of synthetic innovation. nih.gov

A convergent Fmoc-based synthesis has been developed, which involves the coupling of pre-formed heterocyclic building blocks. mdpi.com This strategy offers flexibility and allows for the synthesis of a wide array of patellamide derivatives. mdpi.com For example, a new synthesis route for Patellamide A utilized Fmoc as a protecting group and employed novel cyclization methods for heterocycle formation, such as the use of the Burgess Reagent. mdpi.com

These total synthesis strategies, while often complex, provide unambiguous access to the natural products and offer the flexibility to introduce non-natural amino acids and other structural modifications, thereby enabling detailed structure-activity relationship studies.

Biosynthetic Engineering for this compound Analogues

The elucidation of the patellamide biosynthetic pathway has opened up exciting avenues for producing this compound and its analogues through biosynthetic engineering. This approach leverages the natural enzymatic machinery, often within a heterologous host like Escherichia coli, to generate novel compounds. mdpi.compnas.orgresearchgate.net The pat gene cluster, responsible for patellamide biosynthesis, encodes a suite of enzymes that carry out a series of post-translational modifications on a precursor peptide, PatE. pnas.orgnih.gov These modifications include heterocyclization, proteolysis, macrocyclization, and epimerization. nih.gov

A key strategy in biosynthetic engineering is the manipulation of the biosynthetic enzymes to alter their substrate specificity or catalytic activity, leading to the production of diverse analogues. capes.gov.br The enzymes in the patellamide pathway have shown a remarkable degree of promiscuity, making them ideal candidates for such engineering efforts. nih.gov

The PatD enzyme, a cyclodehydratase, is responsible for forming the thiazoline and oxazoline rings from cysteine, serine, and threonine residues. nih.gov Studies have shown that PatD can process selenocysteine (B57510) into a selenazoline, suggesting the potential for creating selenium-containing patellamide analogues. nih.gov The macrocyclase domain of the PatG protein (PatGmac) is particularly tolerant of variations in the core peptide sequence of its substrate. nih.govd-nb.info This promiscuity allows for the cyclization of peptides containing non-natural amino acids. d-nb.info However, PatG does have some limitations, as it does not tolerate D-amino acids at the N-terminal or the two C-terminal positions of the core peptide. nih.gov

Researchers have successfully engineered the PatE precursor peptide to introduce mutations in the core peptide sequence. By expressing these modified precursors along with the biosynthetic enzymes in a heterologous host, a variety of patellamide analogues have been produced. doi.org This approach has been instrumental in exploring the structure-activity relationships of these compounds. For example, replacing the slow-acting protease PatA with a trypsin cleavage site engineered into PatE has significantly accelerated the production and increased the yield of patellamide analogues in vitro. nih.gov

Enzyme Function Engineering Application
PatDHeterocyclization (forms thiazolines and oxazolines)Processing of non-natural amino acids like selenocysteine. nih.gov
PatAN-terminal proteolysis of precursor peptideReplacement with engineered trypsin cleavage site to improve efficiency. nih.gov
PatGC-terminal proteolysis and macrocyclizationTolerates a wide range of core peptide sequences for analogue production. nih.govd-nb.info

Hybrid biosynthetic approaches combine the power of chemical synthesis with enzymatic transformations to create novel patellamide analogues. mdpi.com In this strategy, chemically synthesized precursor peptides, often containing non-proteinogenic building blocks, are subjected to the action of one or more of the patellamide biosynthetic enzymes. d-nb.info

The broad substrate tolerance of the PatG macrocyclase has been a cornerstone of this approach. doi.org Researchers have successfully demonstrated that PatGmac can cyclize synthetic precursors that incorporate a variety of man-made chemical building blocks, such as aryl rings, polyethers, and alkyl chains. d-nb.info This has led to the creation of hybrid macrocycles that are part peptide and part synthetic scaffold. d-nb.info This method has even been used to produce macrocycles containing as few as three amino acids. d-nb.info

This semi-synthetic strategy has been further refined to produce macrocyclic peptide hybrids that incorporate a wide array of non-natural components, including sugars and polyethers. nih.gov The flexibility of the G enzymes is remarkable, with PatG accommodating ring sizes from 5 to 22 amino acids. nih.gov This demonstrates the immense potential of combining chemical synthesis and enzymatic catalysis to generate a vast chemical space of patellamide-like molecules. mdpi.com

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis offers a powerful and efficient route to this compound derivatives by strategically combining chemical reactions with enzymatic transformations. rsc.org This approach harnesses the high selectivity and catalytic efficiency of enzymes for key steps in the synthetic sequence, while employing chemical methods for steps that are not readily achieved through biocatalysis.

A significant development in this area is the use of the PatG macrocyclase (PatGmac) for the in vitro cyclization of chemically synthesized linear precursors. doi.org This enzyme recognizes a specific C-terminal sequence (-AYDG) on the precursor peptide, cleaves it, and concomitantly forms the macrocyclic structure. researchgate.net This has allowed for the synthesis of cyanobactin analogues containing unusual building blocks. doi.org

Furthermore, chemoenzymatic strategies have been developed to generate amide bond derivatives within peptides. One such method, termed azoline-mediated peptide backbone labeling (AMPL), utilizes a TOMM (thiazole/oxazole-modified microcin) cyclodehydratase to install amide backbone labels. nih.gov This technique provides a means to create thioamides and isotopically labeled amides, which can be valuable for mechanistic and structural studies. nih.gov

An in vitro biosynthesis system has also been devised that integrates a reconstituted translation system with the PatD cyclodehydratase. doi.org This "one-pot" system allows for the preparation of precursor variants from synthetic DNA templates and their subsequent enzymatic conversion to azoline-containing peptides. doi.org This approach streamlines the production of patellamide derivatives and facilitates high-throughput screening of analogue libraries.

Recently, an efficient chemoenzymatic synthesis of cyclic peptides was developed using ethylene (B1197577) glycol as a leaving group, highlighting the ongoing innovation in this field. hokudai.ac.jp

Development of Building Block Methodologies for Patellamide Analogues

The development of building block methodologies has been a pivotal advancement in the synthesis of patellamide analogues, offering a more flexible and convergent approach compared to linear syntheses. mdpi.comrsc.org This strategy involves the synthesis of key structural motifs of the patellamide macrocycle, such as the heterocyclic amino acids, which are then coupled together to construct the final molecule.

A significant breakthrough was the establishment of a building block-based approach that provides a straightforward and cost-effective route to a variety of patellamide analogues. rsc.org This method has been particularly useful for producing derivatives with modified heterocycles, such as those containing 1,5-dimethyl-imidazole rings instead of the natural oxazoline or thiazole. rsc.orgrsc.org

Initially, the use of Lawesson's reagent for the synthesis of thiazole heterocycles in this building block approach limited the products to 5-methylthiazole (B1295346) derivatives. rsc.org However, new synthetic methods compatible with Fmoc-based peptide synthesis have overcome this limitation. rsc.org

A recently developed synthetic scheme, which combines the building block approach with Fmoc-based peptide chemistry, allows for the preparation of virtually any desired natural or non-natural patellamide. rsc.org A key feature of this strategy is that the potentially yield-determining oxazoline heterocyclization is performed early in the synthesis of the respective building block. rsc.org This highly adaptable method has been used to prepare a new synthetic patellamide with no substituents on any of the four heterocycles, enabling detailed studies on the structure-activity relationships of these molecules. nih.gov

The development of these robust building block methodologies has been instrumental in advancing the field, providing access to a wide range of patellamide analogues for biological evaluation and the study of their coordination chemistry.

Advanced Research Methodologies in Patellamide G Studies

Genomic and Metagenomic Mining for Novel Patellamide G-like Pathways

The discovery of the biosynthetic gene cluster (BGC) for patellamides, including this compound, within the cyanobacterial symbiont Prochloron didemni was a landmark achievement, shifting the focus from the host ascidian Lissoclinum patella to its microbial partner. frontiersin.orgnih.govresearchgate.netpnas.org This breakthrough was made possible through genome sequencing and analysis, which identified a "pat" gene cluster responsible for producing these cyclic peptides. pnas.orgresearchgate.net

Genomic and metagenomic mining have since become powerful tools for discovering novel natural product pathways. illinois.eduresearchgate.net These approaches involve sequencing the DNA from environmental samples (metagenomics) or cultured organisms (genomics) and using bioinformatic tools to identify BGCs that may encode for new, structurally related compounds. illinois.edumdpi.com For instance, a related gene cluster was identified in the bloom-forming cyanobacterium Trichodesmium erythraeum IMS101, suggesting a wider distribution of these biosynthetic pathways in marine environments. pnas.org

The process of identifying patellamide-like pathways involves several key steps:

DNA Sequencing: High-throughput sequencing technologies are used to generate vast amounts of genomic or metagenomic data.

Bioinformatic Analysis: Specialized software is employed to search for genes homologous to known patellamide biosynthetic enzymes, such as those encoding precursor peptides (like PatE), proteases (PatA and PatG), and enzymes for heterocyclization. nih.govpnas.org

Gene Cluster Identification: The presence of a complete set of characteristic genes in a contiguous region of the genome is indicative of a potential patellamide-like BGC. mdpi.com

Heterologous Expression: To confirm the function of a newly discovered BGC, the genes are often cloned and expressed in a more tractable host organism, such as Escherichia coli. researchgate.netpnas.orgresearchgate.net This allows for the production and characterization of the resulting cyclic peptides.

This genomics-driven approach has not only confirmed the microbial origin of patellamides but also opened up avenues for discovering novel analogs with potentially unique biological activities. illinois.edumdpi.com

Proteomic Approaches for Enzyme Characterization

Once the genes involved in this compound biosynthesis are identified, proteomics plays a crucial role in characterizing the enzymes they encode. mdpi.com Proteomics is the large-scale study of proteins, and in the context of patellamide research, it focuses on understanding the function and mechanism of the biosynthetic enzymes. mdpi.comstanford.edu

Key enzymes in the patellamide pathway that have been subjects of proteomic and biochemical investigation include:

PatA and PatG: These are subtilisin-like proteases. PatA is responsible for cleaving the leader peptide from the precursor peptide, while the PatG macrocyclase domain catalyzes the crucial N-to-C terminal cyclization of the linear peptide. nih.govnih.gov Structural and biochemical characterization of the PatG macrocyclase domain has revealed how it recognizes a specific three-residue sequence and facilitates peptide bond formation. nih.gov

Heterocyclase: This enzyme is responsible for converting cysteine and threonine residues in the precursor peptide into thiazole (B1198619) and oxazoline (B21484) rings, respectively.

Oxidase: An oxidase is required to convert the thiazoline (B8809763) rings into the aromatic thiazoles found in the final patellamide structure. mdpi.com

Researchers utilize various proteomic techniques to study these enzymes:

Heterologous Expression and Purification: The genes encoding the biosynthetic enzymes are expressed in a host like E. coli, and the proteins are then purified for in vitro assays.

Enzymatic Assays: These assays are used to determine the specific function and substrate specificity of each enzyme. For example, the activity of the PatG macrocyclase can be tested with various linear peptide substrates. nih.gov

Structural Biology: X-ray crystallography and other techniques are used to determine the three-dimensional structures of the enzymes. nih.gov This structural information provides insights into their catalytic mechanisms and substrate recognition. nih.govnih.gov

These proteomic studies have been fundamental in dissecting the step-by-step enzymatic process that transforms a simple, ribosomally synthesized precursor peptide into the complex macrocyclic structure of this compound. nih.gov

Advanced Spectroscopic Techniques for Structural and Mechanistic Studies

A variety of advanced spectroscopic techniques have been indispensable for elucidating the structure of this compound and its metal complexes, as well as for probing their dynamic behavior in solution. mdpi.com

Table 1: Spectroscopic Techniques in this compound Research

Technique Application in this compound Studies Key Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the three-dimensional structure in solution. mdpi.com Revealed that patellamides adopt either a "saddle" or "figure-of-eight" conformation, depending on the specific heterocycles and side chains. mdpi.com
X-ray Crystallography Determination of the solid-state structure of patellamides and their metal complexes. mdpi.comuni-heidelberg.de Confirmed the conformational flexibility observed in solution and provided detailed structural information about metal coordination. mdpi.comresearchgate.net
Mass Spectrometry (MS) Identification and quantification of patellamides in biological extracts and heterologous expression systems. pnas.org Used to confirm the production of patellamides A and C in E. coli. pnas.org
Circular Dichroism (CD) Spectroscopy Studying the conformational changes upon metal binding. uc.pt Provided insights into the structural rearrangements that occur when patellamides interact with metal ions like Cu(II). researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy Characterizing the electronic structure and coordination environment of paramagnetic metal complexes, particularly with Cu(II). uc.pt Used to study the binding of copper ions to the patellamide macrocycle. researchgate.net
X-ray Absorption Spectroscopy (XAS) Probing the local coordination environment of metal ions in biological samples. uni-heidelberg.de Suggested that copper within Lissoclinum patella is predominantly bound as copper(II) to patellamides. uni-heidelberg.de

| Infrared (IR) and Raman Spectroscopy | Investigating the vibrational modes of the molecule and its complexes. uc.pt | Used in computational studies to predict the vibrational frequencies of patellamide-metal complexes. uc.pt |

These spectroscopic methods, often used in combination, provide a comprehensive picture of the structural and dynamic properties of this compound, which is essential for understanding its function.

Computational and Theoretical Chemistry for Functional Predictions

Computational and theoretical chemistry have emerged as powerful tools for complementing experimental studies of this compound. uc.ptacs.org These methods allow researchers to model the structure, properties, and reactivity of patellamides at the atomic level, providing insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a particularly prominent computational method used in patellamide research. uc.ptuc.pt DFT calculations have been employed to:

Determine Equilibrium Geometries: Predict the most stable three-dimensional conformations of different patellamide analogues. uc.pt

Analyze Energetics: Calculate the energy differences between various conformations, such as the "saddle" and "figure-of-eight" forms. uc.pt

Investigate Metal Binding: Model the coordination of metal ions, such as Cu(II), to the patellamide macrocycle and study the geometry and stability of the resulting complexes. uc.ptuc.pt This has been crucial in understanding the high affinity of patellamides for copper(II). uni-heidelberg.deresearchgate.net

Predict Reactivity: Calculate properties like Fukui functions to predict the most likely sites for chemical reactions. uc.pt

Simulate Spectroscopic Properties: Predict spectroscopic data, such as IR and Raman spectra, which can then be compared with experimental results to validate the computational models. uc.pt

Another computational approach, Boxed Molecular Dynamics (BXD), has been used to predict the propensity of peptide sequences to be cyclized by the PatG macrocyclase. acs.org This method calculates the free energy of the "pre-cyclization conformation," where the ends of the peptide are close together, and has shown a strong correlation with experimental cyclization efficiency. acs.org

Table 2: Computational Methods in this compound Research

Computational Method Application Insights Gained
Density Functional Theory (DFT) Geometry optimization, energetic analysis, metal binding studies, reactivity prediction. uc.ptuc.pt Rationalized conformational preferences, elucidated the structure of Cu(II) complexes, and predicted reactive sites. uc.ptuc.pt

| Boxed Molecular Dynamics (BXD) | Predicting the cyclizability of peptide sequences by PatG macrocyclase. acs.org | Provided a computational tool to identify peptide sequences amenable to enzymatic macrocyclization. acs.org |

These computational and theoretical studies provide a powerful framework for interpreting experimental data and for guiding the design of new experiments, ultimately accelerating our understanding of this compound and its potential applications.

Future Directions in Patellamide G Research

Unraveling Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of patellamides is a complex process involving a cascade of enzymatic modifications to a precursor peptide, PatE. nih.gov While significant progress has been made in identifying the roles of several enzymes in the pat gene cluster, some steps and the functions of certain proteins remain enigmatic. pnas.orgmdpi.com

The pat gene cluster, responsible for patellamide synthesis, contains genes encoding for proteases (PatA and PatG), a heterocyclase (part of PatD), and an oxidase (part of PatG). rsc.orgresearchgate.net However, the precise functions of PatB, PatC, and PatF are still unclear. pnas.orgrsc.org It is hypothesized that these proteins may be involved in processes such as metabolite export or host immunity. irb.hr

A significant mystery in the biosynthesis of patellamide G is the epimerization step, where certain amino acids are converted to their D-isomers. No specific enzyme for this transformation has been identified within the pat gene cluster. irb.hrresearchgate.net Some researchers propose that this epimerization might be a spontaneous chemical process, driven by the structure of the linear peptide intermediate, rather than an enzyme-catalyzed reaction. irb.hrresearchgate.net Further investigation is required to confirm whether this step is enzymatic or spontaneous. researchgate.net

The oxidase domain of the PatG protein, which is responsible for oxidizing thiazoline (B8809763) rings to thiazoles, is another area of active research. nih.gov While it is known to be FMN-dependent, the structural basis for its substrate recognition and catalytic mechanism is not fully understood, especially considering that patellamides are macrocyclic while related substrates like microcins are linear. mdpi.com

Table 1: Key Genes in the Patellamide Biosynthetic Cluster and Their Postulated Functions

GeneEncoded Protein/DomainPostulated FunctionStatus
patAProteaseCleavage of the N-terminal leader sequence from the precursor peptide (PatE). mdpi.comFunction assigned
patBProtein of unknown functionUnclear; may be involved in export or immunity. pnas.orgirb.hrUncharacterized
patCProtein of unknown functionUnclear; may be involved in export or immunity. pnas.orgirb.hrUncharacterized
patDHeterocyclase (YcaO-like domain)Catalyzes the formation of thiazoline and oxazoline (B21484) rings from cysteine, serine, and threonine residues. nih.govpnas.orgFunction assigned
patEPrecursor peptideEncodes the primary amino acid sequence of patellamides. pnas.orgFunction assigned
patFProtein of unknown functionUnclear; may be involved in export or immunity. pnas.orgirb.hrUncharacterized
patGOxidase and Macrocyclase domainsCatalyzes the oxidation of thiazolines to thiazoles and the final macrocyclization of the peptide. mdpi.comresearchgate.netFunction assigned
UnknownEpimerase?Responsible for the conversion of L-amino acids to D-amino acids. irb.hrUncharacterized; may be spontaneous

Expanding the Diversity of this compound Analogues through Synthetic Biology

The unique biosynthetic machinery of patellamides offers a powerful toolkit for creating novel analogues with potentially enhanced or new biological activities. iucr.org Synthetic biology approaches, which involve the manipulation of the pat genes and their expression in heterologous hosts like E. coli, are at the forefront of this effort. mdpi.comrsc.org

A key advantage of this approach is the ability to introduce non-natural amino acids and other chemical building blocks into the patellamide scaffold. acs.org For instance, researchers have successfully used enzymes from the patellamide pathway to create macrocycles that are hybrids of amino acids and man-made components like aryl rings and polyethers. acs.org This opens up the possibility of generating a vast library of this compound analogues with tailored properties.

The substrate promiscuity of some of the biosynthetic enzymes is a significant asset. The PatG macrocyclase, for example, has been shown to have a relaxed substrate specificity, making it a valuable catalyst for general peptide cyclization. nih.govresearchgate.net This flexibility allows for the creation of a wide range of cyclic peptides. Similarly, the heterocyclase enzyme, PatD, and its homologues have been shown to process selenocysteine (B57510), suggesting that novel patellamides containing this rare amino acid could be produced. nih.gov

To improve the efficiency of analogue production, researchers are also engineering the biosynthetic pathway itself. One successful strategy has been to replace the slow protease step catalyzed by PatA with a more efficient commercial protease like trypsin by engineering the PatE precursor peptide. nih.gov This modification has significantly accelerated the production and increased the yield of patellamide analogues. nih.gov

Deeper Understanding of the Ecological and Physiological Role of this compound

Despite being produced in large quantities by the cyanobacterial symbiont Prochloron didemni within its ascidian host, the precise ecological and physiological function of this compound remains an open question. mdpi.comnih.gov Initial hypotheses that they serve as a defense mechanism against predators have not been fully substantiated, as the metal-free peptides show little to no toxicity or changes in palatability to marine organisms. rsc.orgnih.gov

Current research is increasingly focused on the metal-binding properties of patellamides, particularly their high affinity for copper(II) ions. rsc.org It is now believed that the biological function of patellamides is linked to their copper complexes. rsc.orgresearchgate.net Studies have shown that patellamides can bind two copper(II) ions, and these complexes have been detected within living Prochloron cells. rsc.org

One leading hypothesis is that copper-patellamide complexes play a role in photosynthesis. It has been observed that at low, physiologically relevant copper concentrations, the presence of patellamides leads to an increased rate of photosynthesis in Prochloron. uni-heidelberg.de This suggests that the complexes may act as transporters for essential molecules like carbonate, moving it from the surrounding water into the cyanobacterial cells to fuel photosynthesis. uni-heidelberg.de

The production of patellamides by Prochloron is a significant metabolic investment, indicating an important role in the symbiosis with the ascidian host. mdpi.com The cyanobacterium provides its host with organic carbon through photosynthesis, and there is evidence of nitrogen cycling between the two partners. pnas.org The host, in turn, provides a protected environment and may regulate conditions to optimize the symbiont's photosynthetic activity. pnas.org Understanding the role of this compound in this intricate relationship is a key area for future research.

Exploration of Novel Catalytic and Biological Activities

The discovery that copper(II) complexes of patellamides possess significant catalytic activity has opened up a new avenue of research. idw-online.de These complexes have been shown to be remarkably efficient mimics of the enzyme carbonic anhydrase, which is involved in the hydration of carbon dioxide. researchgate.net In fact, they are among the most active model systems known for this reaction. researchgate.net

Beyond their carbonic anhydrase-like activity, copper-patellamide complexes have also demonstrated other catalytic capabilities, including phosphoesterase, glucosidase, and β-lactamase activities. rsc.orguni-heidelberg.de While the phosphoesterase activity occurs at physiologically relevant pH ranges, the glucosidase and β-lactamase activities have so far only been observed at high pH and may not be biologically relevant. rsc.org

The exploration of these catalytic activities is still in its early stages, and there is potential for discovering new reactions catalyzed by this compound and its metal complexes. This could lead to the development of novel biocatalysts for a variety of chemical transformations.

In terms of biological activities, patellamides have shown cytotoxicity against various cancer cell lines. rsc.org Patellamide D, a related compound, has also been found to reverse multidrug resistance in human leukemia cells. nih.gov While these activities are of interest for potential therapeutic applications, their connection to the natural function of the compounds is thought to be unlikely. rsc.org Future research will likely focus on screening this compound and its synthetic analogues for a broader range of biological activities, which could lead to the discovery of new therapeutic leads. ontosight.ai

Development of Biotechnological Applications

The unique properties of this compound and its biosynthetic machinery hold considerable promise for various biotechnological applications. The ability to produce a wide array of analogues through synthetic biology provides a platform for developing new pharmaceuticals and research tools. ontosight.ai

The robust catalytic activity of the copper-patellamide complexes could be harnessed for the development of novel industrial catalysts. okstate.edu Their efficiency as carbonic anhydrase mimics, for example, could be relevant for carbon capture technologies.

Furthermore, the enzymes from the patellamide biosynthetic pathway are themselves valuable tools for biotechnology. nih.gov The PatG macrocyclase, with its ability to cyclize a broad range of peptides, is a particularly attractive enzyme for the synthesis of other cyclic peptides, a class of molecules known for their diverse biological activities and proteolytic stability. nih.gov By creating a "toolkit" of these biosynthetic enzymes, it may become possible to produce a wide range of novel, custom-designed cyclic peptides for various applications in medicine and biotechnology. iucr.orgresearchgate.net

Q & A

Q. What is the established biosynthetic pathway of Patellamide G, and what experimental methods are used to validate it?

The biosynthetic pathway of this compound involves heterocyclization, macrocyclization, epimerization, and dehydrogenation steps. Experimental validation typically combines gene cluster analysis, isotopic labeling, and mass spectrometry (MS) to trace precursor incorporation . Molecular dynamics simulations with explicit solvent models are also used to hypothesize spontaneous macrocyclization and epimerization, though these require empirical confirmation via NMR or X-ray crystallography .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

High-resolution NMR spectroscopy is critical for resolving stereochemistry and macrocyclic conformation, while tandem MS (LC-MS/MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural validation but requires high-purity crystalline samples .

Q. How should researchers design experiments to assess this compound’s bioactivity in vitro?

Use dose-response assays (e.g., IC50 determination) with cell lines relevant to the target bioactivity (e.g., anticancer or antimicrobial models). Include positive and negative controls, and validate results across replicates. Ensure solubility and stability of this compound in assay media via HPLC monitoring .

Q. What are the key considerations when conducting a literature review on this compound?

Prioritize primary sources (peer-reviewed journals) over reviews or preprints. Critically evaluate methodologies in cited studies, such as sample purity, analytical techniques, and statistical rigor. Use databases like PubMed and SciFinder with keywords like "patellamide biosynthesis" or "cyanobacterial secondary metabolites" .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biosynthetic mechanisms of this compound?

Perform comparative studies under standardized conditions (e.g., pH, temperature, and enzyme concentrations) to isolate variables. Use isotopic tracing (e.g., 13C^{13}\text{C}-labeled precursors) to map metabolic pathways and validate spontaneous vs. enzyme-driven steps. Replicate conflicting studies with updated analytical tools (e.g., cryo-EM for enzyme structure analysis) .

Q. What computational models predict the spontaneous macrocyclization of this compound’s precursor peptides?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can simulate peptide folding and macrocyclization energetics. Pair these with quantum mechanical/molecular mechanical (QM/MM) calculations to analyze transition states. Validate predictions using synthetic linear peptide analogs and kinetic studies .

Q. What methodological challenges arise in detecting stereochemical inversions (e.g., D-amino acids) during this compound biosynthesis?

Use chiral chromatography or Marfey’s reagent to separate L/D enantiomers. Employ 1H^{1}\text{H}-15N^{15}\text{N} HSQC NMR to monitor epimerization in real-time. Challenges include distinguishing enzyme-mediated vs. non-enzymatic epimerization, requiring knockout studies of biosynthetic gene clusters .

Q. How can interdisciplinary approaches enhance understanding of this compound’s ecological role?

Combine metagenomics (to study cyanobacterial symbionts), synthetic biology (to express patellamide gene clusters in heterologous hosts), and ecological modeling (to assess metabolite exchange in microbial communities). Use imaging mass spectrometry to localize this compound in host organisms .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray for structure; isotopic labeling and MD simulations for biosynthesis) .
  • Experimental Replication : Follow protocols from primary literature but document deviations rigorously. Use open-source tools like BioNumbers for parameter benchmarking .
  • Ethical Data Use : Adhere to copyright laws when reproducing published spectra or gene sequences. Cite original datasets and obtain permissions for proprietary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.